Lithium L-lactate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium L-lactate, also known as lithium lactate, is a lithium salt of lactic acid. This compound is of significant interest due to its potential applications in various fields, including medicine, chemistry, and industry. It is a white, crystalline powder that is highly soluble in water and has a slightly sweet taste.

准备方法

Synthetic Routes and Reaction Conditions

Lithium L-lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, where lithium hydroxide is slowly added to a solution of lactic acid until the pH reaches a neutral level. The reaction can be represented as follows:

C3H6O3+LiOH→C3H5LiO3+H2O

Industrial Production Methods

In industrial settings, the production of lithium (S)-2-hydroxypropanoate involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality.

化学反应分析

Reaction Conditions:

| Reactant | Concentration/Condition | Product Yield | Purity |

|---|---|---|---|

| L-lactic acid | Aqueous solution | High | ≥95.0% |

| Lithium hydroxide | Stoichiometric ratio | - | - |

This reaction proceeds at room temperature, yielding a hygroscopic, water-soluble product .

Reaction with Triphosgene

This compound reacts with triphosgene (BTC) to form lactic acid-O-internal anhydride, a cyclic ester :

CH CH OH COOLi+CCl OCOCl3→Lactic acid anhydride+LiCl+CO

While mechanistic details are sparse, this reaction highlights its utility in synthesizing complex organic intermediates.

Electrochemical Oxidation

This compound serves as a substrate in enzymatic electrochemical systems. In a study using a phenazine ethosulfate (PES)-modified dye-linked L-lactate dehydrogenase (Dye-LDH) electrode :

Experimental Parameters:

| Parameter | Value |

|---|---|

| Buffer | 200 mM PIPES-NaOH, pH 6.5 |

| Substrate | 40 mM L-lactate lithium salt |

| Electron mediator | 0.2 mM DCIP |

| Enzyme | Dye-LDH |

Results:

-

Cyclic Voltammetry : Oxidation peak at −100 mV (vs. Ag/AgCl) .

-

Chronoamperometry : Linear response up to 0.06 mM L-lactate, saturation above 0.6 mM .

This demonstrates its role in bioelectrocatalytic systems for lactate sensing.

Thermal Decomposition

Heating this compound results in decomposition, producing acrid smoke . While specific decomposition products are not fully characterized, the reaction likely involves:

CH CH OH COOLiΔLi2CO3+CH3COCOOH+H2O

This behavior necessitates storage below +30°C .

Metabolic Oxidation and Redox Interactions

In biological systems, this compound undergoes oxidation to pyruvate via lactate dehydrogenase (LDH) :

CH CH OH COO−+NAD+LDHCH3COCOO−+NADH+H+

Key Data:

-

NAD⁺ Reduction : L-lactate lowers NAD⁺:NADH ratio by 40–60% .

-

Glycolytic Inhibition : Blocks GAPDH activity at 20 mM concentration .

This redox modulation has implications for metabolic engineering and immunology .

科学研究应用

Metabolomics and Biochemical Research

Lithium L-lactate is increasingly utilized in metabolomics due to its role in cellular metabolism and energy production. It serves as a standard for lactic acid quantification using techniques such as high-performance liquid chromatography (HPLC) and is crucial for studying metabolic pathways involving lactate .

Neuropsychiatric Disorders

Research indicates that this compound exhibits mood-stabilizing effects, particularly beneficial for individuals with bipolar disorder. Studies suggest that it influences the phosphatidylinositol (PI) signaling pathway and inhibits glycogen synthase kinase-3 (GSK-3) activity, which are pivotal in mood regulation .

A significant study showed that lithium treatment led to a decrease in lactate levels in the cingulate cortex of bipolar disorder patients after six weeks of therapy, indicating a potential shift from anaerobic to aerobic metabolism . This metabolic shift may underlie lithium's neuroprotective effects.

Immunology

Recent findings have highlighted lithium's role in immunomodulation. Lithium carbonate has been shown to revitalize tumor-reactive CD8+ T cells by counteracting lactate-mediated immunosuppression. This suggests potential applications for this compound in enhancing immune responses during cancer therapy .

Renal Physiology

Lithium's effects on renal physiology have been documented, particularly concerning nephrogenic diabetes insipidus (Li-NDI). Studies indicate that lithium induces aerobic glycolysis and increases lactate secretion in renal collecting duct cells, which can have implications for understanding renal function under lithium treatment .

Case Studies and Research Findings

作用机制

The mechanism of action of lithium (S)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways:

Neurotransmitter Modulation: It affects the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

Second Messenger Systems: It influences second messenger systems, including cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3), which play roles in cellular signaling.

Neuroprotection: It has been shown to have neuroprotective effects, potentially through the inhibition of glycogen synthase kinase-3 (GSK-3) and the modulation of mitochondrial function.

相似化合物的比较

Lithium L-lactate can be compared with other lithium salts and similar compounds:

Lithium Carbonate: Commonly used in the treatment of bipolar disorder, but has different pharmacokinetics and side effect profiles.

Lithium Citrate: Another lithium salt used in medicine, with similar applications but different solubility and bioavailability.

Lithium Acetate: Used in molecular biology as a buffer and reagent, with distinct chemical properties compared to lithium (S)-2-hydroxypropanoate.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and wide range of applications make it a valuable subject of study in both scientific research and industrial applications.

生物活性

Lithium L-lactate, a lithium salt of L-lactic acid, has garnered attention for its potential therapeutic applications, particularly in the context of mood disorders such as bipolar disorder. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic effects, and implications for treatment based on recent research findings.

This compound is known to influence several biochemical pathways that are crucial for cellular metabolism and mood stabilization. Its primary mechanism involves modulation of the phosphatidylinositol (PI) signaling pathway and inhibition of glycogen synthase kinase-3 (GSK-3) activity, both of which are implicated in mood regulation and neuroprotection .

Key Mechanisms:

- Phosphatidylinositol Pathway: Lithium enhances the activity of phosphoinositide-specific phospholipase C, leading to increased inositol triphosphate (IP3) levels which facilitate intracellular calcium release.

- GSK-3 Inhibition: By inhibiting GSK-3, this compound promotes neurogenesis and synaptic plasticity, which are critical for mood stabilization .

Metabolic Effects

Recent studies have demonstrated that this compound influences metabolic processes significantly. Notably, it has been shown to induce aerobic glycolysis and glutaminolysis in renal cells, leading to increased lactate production . This metabolic shift is particularly relevant in the context of bipolar disorder, where mitochondrial dysfunction is often observed.

Table 1: Summary of Metabolic Effects Induced by this compound

Clinical Findings and Case Studies

A significant body of research has focused on the clinical implications of this compound treatment in patients with bipolar disorder. One notable study utilized proton magnetic resonance spectroscopy (H-MRS) to measure brain lactate levels during depressive episodes.

Case Study Overview:

- Objective: To assess changes in cingulate cortex (CC) lactate levels before and after lithium monotherapy.

- Methodology: Twenty medication-free outpatients with bipolar disorder underwent H-MRS before and after six weeks of lithium treatment.

- Results: The study found significantly elevated CC lactate levels during depressive episodes, which decreased after lithium treatment (P = 0.002). This suggests that this compound may help restore normal metabolic function during mood episodes .

Research Findings on Immune Modulation

Recent findings indicate that this compound may also play a role in immune modulation. A study highlighted that lithium carbonate can inhibit lactate-mediated immunosuppression in CD8+ T cells, thereby enhancing their anti-tumor activity. This suggests a dual role for lithium compounds in both mood stabilization and potential cancer immunotherapy .

Table 2: Immune Modulation Effects of Lithium Compounds

属性

CAS 编号 |

27848-80-2 |

|---|---|

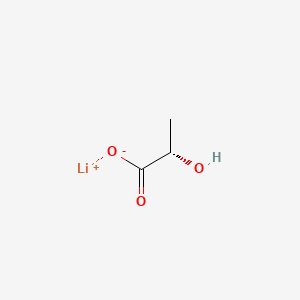

分子式 |

C3H6LiO3 |

分子量 |

97.0 g/mol |

IUPAC 名称 |

lithium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

InChI 键 |

MCPIIUKZBQXOSD-DKWTVANSSA-N |

SMILES |

[Li+].CC(C(=O)[O-])O |

手性 SMILES |

[Li].C[C@@H](C(=O)O)O |

规范 SMILES |

[Li].CC(C(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。